Desnicotinyl indinavir

Description

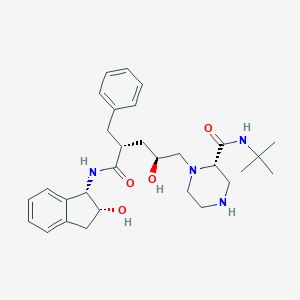

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGKCALCCOODL-XXEBQWMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-38-9 | |

| Record name | Desnicotinyl indinavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNICOTINYL INDINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Future Directions and Emerging Research Avenues

Integration of Advanced Analytical Platforms for Comprehensive Metabolomics

The comprehensive analysis of metabolites like Desnicotinyl indinavir (B1671876) from complex biological matrices requires sophisticated analytical platforms. The evolution of metabolomics technologies is pivotal for the accurate detection, identification, and quantification of such compounds.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stands as a cornerstone technology in metabolite analysis. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide the necessary mass accuracy and resolution to distinguish between structurally similar metabolites. nih.gov For instance, the use of a hybrid linear ion trap/Orbitrap mass spectrometer has been successfully applied to the detection and characterization of in vitro metabolites of indinavir. nih.gov This method utilizes multiple data processing techniques, including extracted-ion chromatography (EIC), mass-defect filter (MDF), product-ion filter (PIF), and neutral-loss filter (NLF), to comprehensively identify both expected and unexpected metabolites. nih.gov

Furthermore, the development of "intelligent automated LC-MS/MS" (INTAMS) systems, which use instrument control language procedures, has streamlined the process of metabolite identification. nih.govacs.org These systems can automatically detect and record pseudomolecular ions and retention times, even for poorly resolved chromatographic peaks, and predict the molecular weights of metabolites based on known biotransformation processes. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, non-destructive analytical approach. While less sensitive than MS, NMR provides detailed structural information, which is invaluable for the unambiguous identification of metabolite structures.

The integration of these advanced analytical platforms will enable a more complete and accurate profiling of the metabolic fate of indinavir, including the precise characterization of Desnicotinyl indinavir and its isomers.

| Analytical Platform | Key Advantages for Metabolite Analysis | Application to this compound |

| LC-HRMS (e.g., Orbitrap, TOF) | High sensitivity, high resolution, accurate mass measurement. | Precise mass determination of this compound, distinguishing it from other metabolites. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns. | Characterization of the this compound structure by analyzing its fragment ions. |

| Automated LC-MS/MS (INTAMS) | High-throughput, unattended analysis, automated peak detection. | Efficient screening of biological samples for the presence of this compound. |

| NMR Spectroscopy | Non-destructive, detailed structural information. | Unambiguous confirmation of the chemical structure of this compound. |

Application of Artificial Intelligence and Machine Learning in Metabolite Research

The vast and complex datasets generated by modern metabolomics platforms necessitate the use of advanced computational tools for analysis and interpretation. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize metabolite research. pharmajen.comtaylorfrancis.com

The integration of AI and ML into metabolomics workflows will not only accelerate the identification of metabolites like this compound but also enhance our understanding of their biological significance. taylorfrancis.com

| AI/ML Application | Description | Relevance to this compound Research |

| Metabolite Identification | ML algorithms trained on chemical structures and mass spectrometry data to identify metabolites. verisimlife.com | Automated and rapid identification of this compound in complex biological samples. |

| Metabolic Pathway Prediction | AI tools that predict the biotransformation pathways of a parent drug. taylorfrancis.com | Elucidation of the specific enzymatic reactions leading to the formation of this compound. |

| Pharmacokinetic/Toxicity Prediction | AI models that forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of metabolites. pharmajen.com | Early assessment of the potential biological activity and safety profile of this compound. |

| Biomarker Discovery | ML algorithms to identify metabolites that are significantly associated with a particular biological state or disease. | Investigating whether this compound could serve as a biomarker for indinavir efficacy or toxicity. |

Development of Novel Methodologies for Studying Metabolite-Mediated Biological Effects

Understanding the biological effects of this compound requires innovative methodologies that can probe its interactions at the cellular and molecular levels. While the parent drug, indinavir, is known to inhibit HIV protease, its metabolites may have their own distinct biological activities. tocris.com

Recent studies have begun to explore the broader metabolic consequences of protease inhibitors. For instance, metabolomics investigations have revealed that indinavir can induce significant changes in the metabolic profiles of cells, affecting pathways beyond its primary antiviral target. rsc.org These studies provide a framework for investigating the specific effects of this compound.

Future research could employ techniques such as thermal proteome profiling or chemical proteomics to identify the protein targets of this compound within the cell. This would help to uncover any off-target effects or novel mechanisms of action. Additionally, the use of 3D cell cultures or organ-on-a-chip models can provide a more physiologically relevant system for studying the effects of this metabolite on human tissues.

Investigating the influence of this compound on cellular signaling pathways, such as the ERK1/2 and p38 MAPK pathways which are known to be affected by indinavir, will also be a crucial area of research. tocris.com Such studies will clarify whether this metabolite contributes to the therapeutic or adverse effects observed with indinavir treatment. nih.gov

Translational Implications of this compound Research in Drug Discovery and Development

The study of this compound has significant translational implications for the pharmaceutical industry. A thorough understanding of drug metabolism is essential for the design of safer and more effective drugs. researchgate.net

Pharmacokinetic and metabolic data were critical in the selection of indinavir as a drug candidate. nih.gov Research into its metabolites, including this compound, can inform the development of next-generation protease inhibitors. By identifying metabolic "soft spots" on the parent molecule that lead to rapid clearance or the formation of undesirable metabolites, medicinal chemists can design new analogues with improved pharmacokinetic profiles. researchgate.net For example, blocking sites of metabolism on indinavir has been shown to lead to analogues with enhanced pharmacological properties. researchgate.net

Furthermore, understanding the complete metabolic profile of a drug is crucial for predicting and managing drug-drug interactions. Indinavir is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for its own metabolism and that of many other drugs. fda.govnih.gov Investigating whether this compound also interacts with CYP3A4 or other drug-metabolizing enzymes is essential for ensuring patient safety in combination therapies.

Ultimately, the knowledge gained from studying this compound will contribute to the broader field of drug metabolism and pharmacokinetics, aiding in the development of predictive models that can be applied to a wide range of drug candidates. nih.gov This will help to de-risk the drug development process and bring safer, more effective medicines to patients more quickly.

Q & A

Q. What are the key metabolic pathways influenced by desnicotinyl indinavir, and how do they impact drug-drug interaction studies?

this compound, as a derivative of indinavir, primarily interacts with CYP3A4 enzymes, as demonstrated by its inhibition of midazolam 19-hydroxylation in recombinant CYP3A4 systems and human liver microsomes. Methodologically, researchers should employ in vitro assays (e.g., high-CYP3A activity cryopreserved hepatocytes) to quantify inhibition potency (IC₅₀) and assess shifts in metabolic pathways (e.g., increased N-glucuronidation). Clinical validation requires measuring midazolam metabolite ratios (e.g., AUC₀–₁₂ₕ for 19-hydroxymidazolam vs. N-glucuronide) in human volunteers, though statistical power must be prioritized to confirm pathway shifts .

Q. How should researchers design initial clinical trials to evaluate this compound’s antiviral efficacy in HIV patients?

Trials should adopt a longitudinal, intention-to-treat (ITT) framework, tracking viral RNA levels and CD4+ counts over time. Protocols must specify criteria for treatment failure (e.g., virological rebound, adverse events) and account for discontinuations by imputing missing data via mixed-effects models or last-observation-carried-forward methods. Reference the study design in , where indinavir-based regimens were analyzed with strict discontinuation rules and sensitivity analyses for protease inhibitor-naive cohorts .

Q. What are the methodological considerations for assessing this compound’s safety profile in preclinical models?

Preclinical studies should integrate in vitro cytotoxicity assays (e.g., hepatocyte viability) with in vivo toxicokinetic profiling. Focus on dose-dependent effects on hepatic and renal function, aligning with FDA guidelines for IND applications (e.g., detailed pharmacology/toxicology sections in ). Use metric system units for consistency and avoid overreporting precision (e.g., limit significant figures to instrument capability per ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy when combined with other antiretrovirals?

Contradictions often arise from variability in drug adherence, baseline CD4+ counts, or socioeconomic factors (e.g., insurance status affecting protease inhibitor access, as in ). Advanced analyses should employ failure-rate models to stratify outcomes by therapy intensity (monotherapy vs. combination regimens) and adjust for covariates like age, sex, and comorbidities. Replicate the multivariate approach in , which attributed mortality reductions to protease inhibitor inclusion .

Q. What advanced statistical models are recommended for analyzing longitudinal efficacy data in this compound trials?

Use generalized estimating equations (GEE) or mixed-effects models to handle repeated measurements and missing data. For example, applied GEE to distinguish between treatment failures due to virological resistance vs. adverse events. Sensitivity analyses should test assumptions (e.g., non-random missingness) and validate robustness .

Q. How can in vitro findings on this compound’s CYP3A4 inhibition be translated to predict in vivo drug interactions?

Develop physiologically based pharmacokinetic (PBPK) models incorporating in vitro inhibition constants (e.g., IC₅₀ from hepatocyte assays) and human pharmacokinetic parameters (e.g., Cₘₐₓ, protein binding). Validate predictions via clinical studies measuring probe drug metabolism (e.g., midazolam), as in , where a 40% increase in N-glucuronide/midazolam AUC₀–₁₂ₕ ratios suggested pathway shifts. Power calculations are critical to detect subtle effects .

Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term outcomes across diverse patient populations?

Retrospective cohorts should stratify by demographic and clinical variables (e.g., insurance type, prior ART exposure) and use propensity score matching to balance confounders. Reference ’s analysis of mortality disparities between privately insured vs. Medicare/Medicaid patients, highlighting socioeconomic influences on treatment access .

Methodological Best Practices

- Data Reporting : Adhere to metric system conventions and justify numerical precision (e.g., avoid >3 significant figures unless instrumentally validated) .

- Statistical Rigor : Use terms like “significant” only with accompanying p-values and confidence intervals .

- Ethical Compliance : Ensure informed consent protocols and data anonymization, per guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.